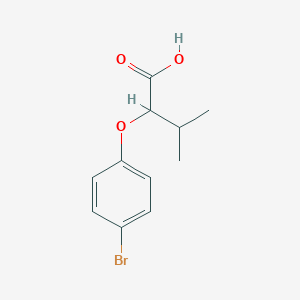

2-(4-Bromophenoxy)-3-methylbutanoic acid

Description

Scientific Significance and Research Context of 2-(4-Bromophenoxy)-3-methylbutanoic Acid

2-(4-Bromophenoxy)-3-methylbutanoic acid belongs to the aryloxyalkanoic acids, a class of compounds with significant scientific and commercial interest. While detailed research findings specifically for 2-(4-Bromophenoxy)-3-methylbutanoic acid are not extensively documented in scientific literature, its structure is a variation of the well-studied aryloxyalkanoic acid scaffold. This class of molecules is recognized for a wide range of biological activities.

Aryloxyalkanoic acids, for instance, have been investigated for their potential in treating brain injuries. nih.gov Studies have shown that certain compounds in this class can inhibit the swelling of astrocytes, a type of brain cell, following blunt and ischemic injuries. nih.gov Some analogues have demonstrated the ability to reduce mortality and morbidity in animal models of brain injury. nih.gov Furthermore, the arylalkanoic acid derivatives represent a major class of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Given its structural similarity to these researched compounds, 2-(4-Bromophenoxy)-3-methylbutanoic acid could be a candidate for investigation in similar fields, although no such research is currently published. Its basic chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C11H13BrO3 |

| Molecular Weight | 273.12 g/mol |

Table 1: Physicochemical Properties of 2-(4-Bromophenoxy)-3-methylbutanoic acid.

Historical Perspectives on Related Aryloxyalkanoic Acid Research and Analogues

The research into aryloxyalkanoic acids dates back to the 1940s, with the development of compounds designed to mimic the natural plant growth regulator, indole-3-acetic acid (IAA). encyclopedia.pub This led to the creation of some of the most widely used herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA), which act as synthetic auxins to control broadleaf weeds. encyclopedia.pub

Beyond agriculture, the therapeutic potential of this class of compounds was also explored. The structural motif of an aromatic ring linked to an alkanoic acid via an ether bond proved to be a versatile scaffold for drug development. This led to the creation of various therapeutic agents. For example, some aryloxyacetic acids were identified as diuretics. nih.gov Subsequent research focused on modifying these structures to separate the diuretic effects from other biological activities, leading to the development of compounds with specific therapeutic targets. nih.gov

The development of analogues has often involved modifying the aromatic ring, the alkyl chain, and the carboxylic acid group to enhance potency, selectivity, or pharmacokinetic properties. nih.gov This extensive history of modification and study of related analogues provides a rich context for understanding the potential, yet unexplored, characteristics of 2-(4-Bromophenoxy)-3-methylbutanoic acid.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenoxy)-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-7(2)10(11(13)14)15-9-5-3-8(12)4-6-9/h3-7,10H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQIKXUAKDQUKRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)OC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 2-(4-Bromophenoxy)-3-methylbutanoic Acid

The construction of the 2-(4-bromophenoxy)-3-methylbutanoic acid scaffold can be achieved through several advanced synthetic methodologies. These routes are designed to be efficient and provide access to the target molecule with high purity.

Novel Reaction Pathways and Methodological Advancements for Aryloxyalkanoic Acid Synthesis

The classical synthesis of aryloxyalkanoic acids often involves the Williamson ether synthesis, where a phenoxide reacts with an α-haloalkanoate. Modern advancements have refined this approach to improve yields and reaction conditions. A plausible advanced synthetic route to 2-(4-bromophenoxy)-3-methylbutanoic acid involves the reaction of 4-bromophenol (B116583) with an ester of 2-bromo-3-methylbutanoic acid in the presence of a suitable base and solvent system.

Table 1: Key Reagents and Conditions for the Synthesis of 2-(4-Bromophenoxy)-3-methylbutanoic Acid

| Step | Reactant 1 | Reactant 2 | Base | Solvent | Condition | Product |

| 1 | 4-Bromophenol | Ethyl 2-bromo-3-methylbutanoate | Potassium Carbonate | Acetone | Reflux | Ethyl 2-(4-bromophenoxy)-3-methylbutanoate |

| 2 | Ethyl 2-(4-bromophenoxy)-3-methylbutanoate | Sodium Hydroxide | - | Ethanol/Water | Reflux | 2-(4-Bromophenoxy)-3-methylbutanoic acid |

Recent methodological advancements focus on the use of phase-transfer catalysts to enhance the reaction rate and yield of the etherification step. Furthermore, microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating, significantly reducing reaction times.

Another novel approach involves the use of copper- or palladium-catalyzed cross-coupling reactions between 4-bromophenol and a suitable 3-methylbutanoic acid derivative. While not as common as the Williamson ether synthesis for this particular class of compounds, these methods offer alternative pathways that can be advantageous in specific synthetic contexts.

Stereoselective Synthesis and Chiral Control Strategies for 2-(4-Bromophenoxy)-3-methylbutanoic Acid and its Isomers

The stereocenter at the C2 position of 2-(4-bromophenoxy)-3-methylbutanoic acid means that it can exist as two enantiomers. The biological activity of such chiral molecules is often enantiomer-dependent, making stereoselective synthesis a critical area of research.

One of the primary strategies for achieving chiral control is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical outcome of a reaction, and are subsequently removed. For the synthesis of enantiomerically enriched 2-(4-bromophenoxy)-3-methylbutanoic acid, a chiral auxiliary can be attached to a precursor molecule to direct the stereoselective formation of the ether linkage. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in the asymmetric synthesis of a wide range of chiral carboxylic acids. nih.govresearchgate.net

Another powerful technique for obtaining enantiomerically pure forms of 2-(4-bromophenoxy)-3-methylbutanoic acid is chiral resolution. This involves the separation of a racemic mixture of the acid into its individual enantiomers. This can be achieved by reacting the racemic acid with a chiral resolving agent, typically a chiral amine such as brucine (B1667951) or (R)-1-phenylethylamine, to form a pair of diastereomeric salts. idealawyers.com These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. idealawyers.com Once separated, the individual enantiomers of the acid can be recovered by treatment with an acid.

Table 2: Chiral Control Strategies for 2-(4-Bromophenoxy)-3-methylbutanoic Acid

| Strategy | Description | Key Reagents/Techniques |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct stereoselective reaction. | Evans oxazolidinones, Oppolzer's sultams |

| Chiral Resolution | Separation of enantiomers from a racemic mixture via diastereomer formation. | Chiral amines (e.g., brucine, (R)-1-phenylethylamine), fractional crystallization |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other. | Chiral transition metal complexes |

Enzymatic Synthesis Approaches for Stereoisomers of 2-(4-Bromophenoxy)-3-methylbutanoic Acid

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral compounds. Lipases are a class of enzymes that are particularly useful for the kinetic resolution of racemic esters of carboxylic acids. mdpi.comalmacgroup.com In a typical enzymatic kinetic resolution of racemic ethyl 2-(4-bromophenoxy)-3-methylbutanoate, a lipase (B570770) would selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. The resulting mixture of the enantiomerically enriched acid and ester can then be easily separated.

A chemoenzymatic approach has been successfully applied to the synthesis of various aryloxyalkanoic acids. researchgate.net This strategy combines a biocatalytic step with conventional chemical transformations. For instance, an ene-reductase could be used for the asymmetric reduction of a carbon-carbon double bond in a precursor molecule, establishing the stereocenter that will become the C2 position of the final product. researchgate.net This biocatalytic step is then followed by chemical steps to complete the synthesis of the desired enantiomer of 2-(4-bromophenoxy)-3-methylbutanoic acid.

Table 3: Potential Enzymes for the Synthesis of Chiral 2-(4-Bromophenoxy)-3-methylbutanoic Acid

| Enzyme Class | Application | Substrate | Product |

| Lipases | Kinetic Resolution | Racemic ethyl 2-(4-bromophenoxy)-3-methylbutanoate | (R)- or (S)-2-(4-Bromophenoxy)-3-methylbutanoic acid and the corresponding unreacted ester enantiomer |

| Ene-reductases | Asymmetric Synthesis | An α,β-unsaturated precursor | A chiral intermediate with the desired stereochemistry at the β-carbon |

Derivatization Strategies for 2-(4-Bromophenoxy)-3-methylbutanoic Acid Analogues

The derivatization of 2-(4-bromophenoxy)-3-methylbutanoic acid allows for the exploration of its chemical space and the generation of a library of analogues with potentially new properties. These modifications can be targeted at the carboxylic acid group or other parts of the molecule.

Synthesis of Ester and Amide Derivatives of 2-(4-Bromophenoxy)-3-methylbutanoic Acid

The carboxylic acid functionality of 2-(4-bromophenoxy)-3-methylbutanoic acid is a prime site for derivatization. Esterification can be readily achieved by reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under Fischer esterification conditions. A wide variety of esters can be prepared by simply changing the alcohol used in the reaction.

Amide derivatives can be synthesized by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or an activated ester, followed by reaction with a primary or secondary amine. sphinxsai.comresearchgate.net Common coupling reagents used for direct amidation from the carboxylic acid include dicyclohexylcarbodiimide (B1669883) (DCC) and (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). These methods allow for the formation of a diverse range of amide derivatives.

Table 4: Synthesis of Ester and Amide Derivatives

| Derivative | Reagents | Conditions |

| Methyl Ester | Methanol, Sulfuric acid (cat.) | Reflux |

| Ethyl Ester | Ethanol, p-Toluenesulfonic acid (cat.) | Reflux |

| Benzyl Amide | 1. Thionyl chloride; 2. Benzylamine | 1. Reflux; 2. Room Temperature |

| Morpholine Amide | DCC, Morpholine, DMAP (cat.) | Dichloromethane, Room Temperature |

Introduction of Diverse Functional Groups onto the 2-(4-Bromophenoxy)-3-methylbutanoic Acid Scaffold

Beyond the carboxylic acid group, the aromatic ring of 2-(4-bromophenoxy)-3-methylbutanoic acid offers opportunities for the introduction of diverse functional groups. The bromine atom on the phenyl ring is a versatile handle for a variety of cross-coupling reactions. For example, Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to introduce new carbon-carbon, carbon-alkyne, and carbon-nitrogen bonds, respectively. These reactions significantly expand the structural diversity of the analogues that can be generated.

Furthermore, electrophilic aromatic substitution reactions could potentially be used to introduce other functional groups onto the aromatic ring, although the directing effects of the existing substituents would need to be carefully considered. Modifications of the isobutyl group are less common but could be envisioned through radical halogenation followed by nucleophilic substitution.

Reaction Mechanisms and Chemical Reactivity of the 2-(4-Bromophenoxy)-3-methylbutanoic Acid Scaffold

The chemical behavior of 2-(4-bromophenoxy)-3-methylbutanoic acid is dictated by the interplay of its constituent functional groups. The electron-withdrawing nature of the bromine atom and the carboxylic acid group influences the reactivity of the phenoxy ring, while the carboxylic acid itself can undergo a host of transformations. The ether linkage, though generally stable, can also participate in certain reactions under specific conditions.

Nucleophilic and Electrophilic Substitution Reactions on the Bromophenoxy Moiety

The bromophenoxy component of the molecule is amenable to both nucleophilic and electrophilic substitution reactions, offering pathways to introduce a wide array of functional groups.

Nucleophilic Aromatic Substitution: The bromine atom on the phenyl ring can be displaced by various nucleophiles, particularly through transition metal-catalyzed cross-coupling reactions. While direct nucleophilic aromatic substitution (SNAr) is generally challenging on unactivated aryl halides, palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, provide an efficient route to introduce nitrogen-based nucleophiles. Similarly, copper-catalyzed cyanation reactions can be employed to replace the bromine with a nitrile group. These transformations are pivotal for building molecular complexity.

| Reaction Type | Reagent/Catalyst | Product Type |

| Buchwald-Hartwig Amination | Palladium catalyst, ligand, base (e.g., NaOt-Bu), amine | Aryl amine |

| Cyanation | Copper(I) cyanide or other cyanide source, often with a palladium or copper catalyst | Aryl nitrile |

Electrophilic Aromatic Substitution: The phenoxy ring, despite the deactivating effect of the bromine atom, can still undergo electrophilic aromatic substitution. The ether oxygen is an activating group and, along with the alkyl side chain, directs incoming electrophiles primarily to the ortho and para positions relative to the oxygen. However, the existing bromine atom at the para position sterically hinders and electronically disfavors substitution at that site. Therefore, electrophilic attack is most likely to occur at the positions ortho to the phenoxy oxygen. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. wikipedia.orgmasterorganicchemistry.comyoutube.com For instance, nitration using a mixture of nitric and sulfuric acid would be expected to yield nitro derivatives, with the nitro group predominantly entering at the positions ortho to the ether linkage. Similarly, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst would introduce an additional halogen atom onto the aromatic ring. rsc.org Friedel-Crafts acylation, using an acyl chloride and a Lewis acid like aluminum chloride, would introduce a ketone functionality. acs.org

| Reaction Type | Reagents | Expected Major Product Position |

| Nitration | HNO₃, H₂SO₄ | Ortho to phenoxy group |

| Halogenation | X₂ (X=Cl, Br), Lewis Acid (e.g., FeX₃, AlX₃) | Ortho to phenoxy group |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ortho to phenoxy group |

Oxidation and Reduction Pathways of the Carboxylic Acid and Phenoxy functionalities

The carboxylic acid and phenoxy groups offer additional sites for chemical modification through oxidation and reduction reactions.

Oxidation: The carboxylic acid functionality is already in a high oxidation state and is generally resistant to further oxidation under standard conditions. The phenoxy group can be susceptible to oxidative degradation under harsh conditions, potentially leading to cleavage of the ether bond or dearomatization. However, specific reagents could potentially lead to the formation of quinone-like structures, though this is less common for simple phenoxy compounds.

Reduction: The carboxylic acid group can be readily reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgresearchgate.net This transformation provides a route to diol derivatives, which can serve as versatile building blocks for further synthesis. Weaker reducing agents are typically not effective in reducing carboxylic acids directly.

The bromophenoxy moiety can also undergo reduction. Catalytic hydrogenation, often employing a palladium catalyst on a carbon support (Pd/C) and a hydrogen source, can achieve debromination, replacing the bromine atom with a hydrogen atom. rsc.org This reaction is a useful method for removing the halogen if it is no longer needed in the target molecule. Under more forcing conditions, catalytic hydrogenation can also lead to the reduction of the aromatic ring itself, although this typically requires high pressures and specialized catalysts.

| Functional Group | Reagent/Catalyst | Product |

| Carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |

| Bromo Group | H₂, Pd/C | Hydrogen (Debromination) |

Intramolecular Cyclization Reactions and Ring System Modifications

The structure of 2-(4-bromophenoxy)-3-methylbutanoic acid is well-suited for intramolecular cyclization reactions, leading to the formation of various heterocyclic ring systems. A particularly important transformation is the acid-catalyzed intramolecular Friedel-Crafts acylation, also known as the Bradsher reaction or a related cyclization, to form a chromanone ring system. nih.gov In the presence of a strong acid, such as polyphosphoric acid (PPA) or Eaton's reagent, the carboxylic acid can be activated to form an acylium ion. This electrophilic species can then attack the electron-rich phenoxy ring at the ortho position to the ether linkage, leading to the formation of a six-membered heterocyclic ring fused to the benzene (B151609) ring. The resulting chromanone can be a valuable intermediate for the synthesis of more complex flavonoids and other biologically active molecules.

The specific substitution pattern of the starting material will influence the regioselectivity of the cyclization. In the case of 2-(4-bromophenoxy)-3-methylbutanoic acid, the cyclization would occur at one of the two equivalent ortho positions to the ether linkage.

| Reaction Type | Reagent/Catalyst | Product Type |

| Intramolecular Friedel-Crafts Acylation | Strong Acid (e.g., PPA, Eaton's Reagent) | Chromanone |

Advanced Spectroscopic and Analytical Characterization Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Dynamics Studies of 2-(4-Bromophenoxy)-3-methylbutanoic Acid

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of 2-(4-Bromophenoxy)-3-methylbutanoic acid in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous confirmation of the compound's connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(4-Bromophenoxy)-3-methylbutanoic acid is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the carboxylic acid, the methine proton of the isopropyl group, and the diastereotopic methyl protons of the isopropyl group. The chemical shifts and coupling constants of these protons are sensitive to the molecule's conformation. Rotational isomerism around the C-O and C-C single bonds can lead to dynamic effects, which may be studied by variable temperature NMR experiments. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The chemical shifts of the carbonyl carbon, the aromatic carbons (including the carbon attached to bromine), and the aliphatic carbons can be predicted and compared with experimental data for structural verification. The expected chemical shift ranges are based on data from analogous alkanoic acids and brominated aromatic compounds. aocs.orglibretexts.org

Conformational and Structural Dynamics: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), can be employed to study the through-space proximity of protons. chemrxiv.org These experiments can provide insights into the preferred conformations of the molecule in solution. For instance, the spatial relationship between the aromatic ring and the alkyl chain can be investigated. Theoretical calculations, in conjunction with experimental NMR data, can further refine the understanding of the conformational landscape of 2-(4-Bromophenoxy)-3-methylbutanoic acid. auremn.org.br

| Proton (¹H) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | - |

| Aromatic (ortho to O) | 6.8 - 7.0 | Doublet | ~9.0 |

| Aromatic (ortho to Br) | 7.3 - 7.5 | Doublet | ~9.0 |

| Methine (-CH-COOH) | 4.5 - 4.7 | Doublet | ~4.0 - 5.0 |

| Methine (-CH-(CH₃)₂) | 2.0 - 2.3 | Multiplet | - |

| Methyl (-CH₃) | 0.9 - 1.1 | Doublet | ~6.0 - 7.0 |

Note: The data in this table is predicted based on the structure and typical values for similar functional groups.

| Carbon (¹³C) | Expected Chemical Shift (δ, ppm) |

| Carbonyl (-COOH) | 170 - 180 |

| Aromatic (C-O) | 155 - 160 |

| Aromatic (C-Br) | 115 - 120 |

| Aromatic (CH) | 118 - 135 |

| Methine (-CH-COOH) | 75 - 85 |

| Methine (-CH-(CH₃)₂) | 30 - 35 |

| Methyl (-CH₃) | 15 - 20 |

Note: The data in this table is predicted based on the structure and typical values for similar functional groups.

Vibrational Spectroscopy (FT-IR, FT-Raman) in Mechanistic and Interaction Studies of 2-(4-Bromophenoxy)-3-methylbutanoic Acid

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups and molecular vibrations of 2-(4-Bromophenoxy)-3-methylbutanoic acid. These techniques are complementary and can be used to study intra- and intermolecular interactions.

FT-IR Spectroscopy: The FT-IR spectrum is dominated by strong absorptions corresponding to the O-H stretch of the carboxylic acid, which typically appears as a very broad band in the region of 3300-2500 cm⁻¹ due to hydrogen bonding. libretexts.org The C=O stretching vibration of the carbonyl group gives rise to a strong, sharp band around 1700-1725 cm⁻¹. libretexts.org The C-O stretching vibrations of the ether linkage and the carboxylic acid are expected in the 1300-1000 cm⁻¹ region. The C-Br stretching vibration will appear in the fingerprint region, typically below 700 cm⁻¹.

FT-Raman Spectroscopy: In the FT-Raman spectrum, the aromatic C-C stretching vibrations are expected to be prominent. The symmetric stretching of the C=O bond may also be observed, although it is typically weaker than in the IR spectrum. The C-H stretching and bending vibrations of the alkyl and aromatic groups will also be present.

Mechanistic and Interaction Studies: By analyzing the shifts in vibrational frequencies, these techniques can be used to study hydrogen bonding interactions in different solvents or in the solid state. For example, the C=O stretching frequency is sensitive to the extent of hydrogen bonding. researchgate.net Isotopic labeling studies, in combination with theoretical calculations, can aid in the definitive assignment of vibrational modes. nih.gov

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 3300 - 2500 | Weak/Not observed | Broad, Strong (IR) |

| C-H stretch (Aromatic) | 3100 - 3000 | 3100 - 3000 | Medium (IR), Strong (Raman) |

| C-H stretch (Aliphatic) | 2980 - 2850 | 2980 - 2850 | Medium (IR), Strong (Raman) |

| C=O stretch (Carboxylic acid) | 1725 - 1700 | 1725 - 1700 | Strong (IR), Medium (Raman) |

| C=C stretch (Aromatic) | 1600 - 1450 | 1600 - 1450 | Medium (IR), Strong (Raman) |

| C-O stretch (Ether) | 1270 - 1200 | 1270 - 1200 | Strong (IR), Weak (Raman) |

| C-O stretch (Carboxylic acid) | 1320 - 1210 | 1320 - 1210 | Medium (IR), Weak (Raman) |

| C-Br stretch | < 700 | < 700 | Medium (IR), Medium (Raman) |

Note: The data in this table is predicted based on the structure and typical values for similar functional groups.

Mass Spectrometry for Metabolite Identification and Reaction Monitoring of 2-(4-Bromophenoxy)-3-methylbutanoic Acid Derivatives

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of 2-(4-Bromophenoxy)-3-methylbutanoic acid and its derivatives. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the molecular formula. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation, metabolite identification, and reaction monitoring. nih.gov

Fragmentation Pattern: Upon ionization, typically by electrospray ionization (ESI), the molecule will form a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), which aids in the identification of bromine-containing fragments.

Common fragmentation pathways for the [M+H]⁺ ion would likely involve:

Loss of the butanoic acid side chain.

Cleavage of the ether bond.

Decarboxylation (loss of CO₂).

In negative ion mode, the fragmentation of the [M-H]⁻ ion would also be informative. The fragmentation of related phenoxyalkanoic acids often involves the cleavage of the ether linkage and subsequent fragmentation of the resulting phenoxide ion. libretexts.org

Metabolite Identification and Reaction Monitoring: By coupling a separation technique like HPLC with mass spectrometry (LC-MS), complex mixtures can be analyzed. This is particularly useful for identifying metabolites of 2-(4-Bromophenoxy)-3-methylbutanoic acid in biological systems or for monitoring the progress of chemical reactions involving this compound. The characteristic fragmentation patterns serve as fingerprints for identifying the parent compound and its derivatives. nih.gov

| m/z (Proposed Fragment) | Proposed Structure/Loss | Ionization Mode |

| 287/289 | [M+H]⁺ | Positive |

| 285/287 | [M-H]⁻ | Negative |

| 241/243 | Loss of COOH | Positive/Negative |

| 171/173 | Bromophenol fragment | Positive |

| 170/172 | Bromophenoxide fragment | Negative |

| 101 | Butanoic acid fragment | Positive |

Note: The m/z values correspond to the bromine isotopes ⁷⁹Br/⁸¹Br. This data is predicted based on the structure and common fragmentation pathways.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Analog Separation in Research

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of 2-(4-Bromophenoxy)-3-methylbutanoic acid and for separating it from its analogs and impurities. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds.

Purity Assessment: In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to suppress the ionization of the carboxylic acid group. nih.gov The purity of a sample can be determined by integrating the peak area of the main compound and any impurities detected, usually with a UV detector set to a wavelength where the aromatic ring absorbs strongly (around 225 nm).

Analog Separation: HPLC is highly effective for separating structurally similar analogs. For instance, positional isomers of the bromo group on the phenyl ring or analogs with different alkyl chains can be resolved by optimizing the HPLC method. mdpi.com Method development involves adjusting parameters such as the mobile phase composition (including gradient elution), flow rate, column temperature, and the type of stationary phase to achieve the desired separation. nih.gov

| HPLC Parameter | Typical Conditions |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Elution | Gradient (e.g., 40-90% Acetonitrile over 15 min) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Column Temperature | 25 - 40 °C |

Note: The data in this table represents a typical starting point for method development and may require optimization.

Computational Chemistry and in Silico Investigations

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of 2-(4-Bromophenoxy)-3-methylbutanoic acid, this method is instrumental in identifying potential biological targets by simulating its interaction with the binding sites of various proteins.

The process involves preparing a 3D structure of the ligand, 2-(4-Bromophenoxy)-3-methylbutanoic acid, and a set of potential protein targets. Docking algorithms then explore various binding poses of the ligand within the protein's active site, calculating a scoring function to estimate the binding affinity for each pose. These scores help in ranking potential targets and understanding the key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

A hypothetical molecular docking study of 2-(4-Bromophenoxy)-3-methylbutanoic acid against a potential target, such as a G-protein coupled receptor (GPCR) like GPR40, which is a known target for aryl alkanoic acids, could yield valuable insights. nih.govresearchgate.net The results might indicate a strong binding affinity, with the carboxylic acid interacting with polar residues and the bromophenyl group fitting into a hydrophobic pocket.

Table 1: Hypothetical Molecular Docking Results for 2-(4-Bromophenoxy)-3-methylbutanoic acid

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| GPR40 | -8.5 | Arg183, Tyr205 | Hydrogen Bond |

| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | -7.9 | Ser289, His323 | Hydrogen Bond |

| Aurora A Kinase | -7.2 | Thr217, Arg220 | Hydrogen Bond, Hydrophobic |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Analysis and Binding Site Characterization

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and interactions of 2-(4-Bromophenoxy)-3-methylbutanoic acid and its potential target proteins over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the flexibility of the ligand and the protein's binding site.

For 2-(4-Bromophenoxy)-3-methylbutanoic acid, MD simulations can be used to:

Analyze Conformational Flexibility: Determine the most stable conformations of the molecule in different environments (e.g., in water or bound to a protein).

Characterize Binding Site Dynamics: Observe how the protein's binding pocket adapts to the presence of the ligand.

Calculate Binding Free Energies: Provide a more accurate estimation of the binding affinity by considering the dynamic nature of the interactions.

A typical MD simulation of the 2-(4-Bromophenoxy)-3-methylbutanoic acid-protein complex would involve placing the docked structure in a simulated box of water and ions and running the simulation for nanoseconds to microseconds. nih.govnih.gov Analysis of the simulation trajectory can reveal the stability of key interactions identified in docking studies and highlight the role of water molecules in mediating binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction of Aryloxyalkanoic Acid Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com For aryloxyalkanoic acid analogues, QSAR models can predict the biological activity of new, unsynthesized compounds based on their molecular descriptors.

The development of a QSAR model involves:

Data Set Collection: Assembling a series of aryloxyalkanoic acid analogues with experimentally determined biological activities.

Descriptor Calculation: Calculating various molecular descriptors for each compound, which can be electronic, steric, hydrophobic, or topological in nature.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a model that correlates the descriptors with the biological activity.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques. nih.gov

A 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be particularly insightful for this class of compounds. nih.govresearchgate.net These methods generate 3D contour maps that visualize the regions where modifications to the molecular structure would likely increase or decrease biological activity. For example, a CoMSIA map might indicate that bulky, electron-withdrawing groups at the para-position of the phenoxy ring are favorable for activity.

Table 2: Example of Descriptors Used in QSAR Modeling of Aryloxyalkanoic Acids

| Descriptor | Description | Potential Influence on Activity |

| LogP | Octanol-water partition coefficient | Hydrophobicity and membrane permeability |

| Molar Refractivity (MR) | Molar volume and polarizability | Steric interactions |

| Dipole Moment | Measure of molecular polarity | Electrostatic interactions |

| HOMO/LUMO Energies | Highest Occupied/Lowest Unoccupied Molecular Orbital energies | Reactivity and charge transfer |

Fragment-Based Drug Discovery (FBDD) Strategies: Growing, Linking, and Merging Applied to the 2-(4-Bromophenoxy)-3-methylbutanoic Acid Scaffold

Fragment-Based Drug Discovery (FBDD) is an approach that starts with identifying small, low-affinity chemical fragments that bind to a biological target. nih.gov These fragments are then optimized and combined to produce a higher-affinity lead compound. The 2-(4-Bromophenoxy)-3-methylbutanoic acid scaffold can be deconstructed into key fragments for FBDD strategies.

Fragment Growing: This strategy involves starting with a core fragment, such as the 4-bromophenoxy group, and extending it by adding chemical functionalities to improve its binding affinity and interactions with adjacent pockets in the target protein. youtube.com

Fragment Linking: If two different fragments are found to bind to adjacent sites on the target, they can be connected with a suitable linker to create a single, more potent molecule. youtube.com For example, the 4-bromophenoxy fragment and a separate fragment that binds to a nearby pocket could be linked.

Fragment Merging: This involves combining the structural features of two or more overlapping fragments that bind to the same site into a single, novel molecule with improved affinity.

These FBDD strategies allow for a more efficient exploration of chemical space and can lead to the discovery of novel and potent ligands. nih.govchemrxiv.org

Prediction of Molecular Mechanism of Action through In Silico Tools

In silico tools can play a crucial role in predicting the molecular mechanism of action (MoA) of 2-(4-Bromophenoxy)-3-methylbutanoic acid. nih.gov By analyzing its chemical structure and comparing it to databases of known bioactive molecules, these tools can generate hypotheses about its potential biological targets and pathways.

Methods for MoA prediction include:

Ligand-Based Approaches: These methods compare the structure of 2-(4-Bromophenoxy)-3-methylbutanoic acid to compounds with known MoAs. If a high degree of similarity is found, it is inferred that they may share a similar mechanism.

Structure-Based Approaches: If a 3D structure of a potential target is available, molecular docking can be used to predict binding, as described earlier.

Systems Biology Approaches: These methods integrate data from various sources, including genomics, proteomics, and metabolomics, to predict how a compound might affect biological pathways and networks.

These computational predictions can help prioritize experimental studies to confirm the MoA and understand the therapeutic potential of 2-(4-Bromophenoxy)-3-methylbutanoic acid.

Quantum Chemical Calculations: Electronic Structure, Charge Transfer, and Spectroscopic Property Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic properties of 2-(4-Bromophenoxy)-3-methylbutanoic acid. researchgate.netresearchgate.net These calculations can be used to:

Determine Electronic Structure: Calculate the distribution of electrons within the molecule, including molecular orbital energies (HOMO and LUMO), which are important for understanding its reactivity. semanticscholar.org

Analyze Charge Transfer: Predict how charge is redistributed upon excitation or interaction with other molecules.

Predict Spectroscopic Properties: Simulate various spectra, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra, which can aid in the structural characterization of the compound. researchgate.net

Density Functional Theory (DFT) is a commonly used quantum chemical method for these calculations. The results can provide a deeper understanding of the molecule's intrinsic properties and how they relate to its biological activity.

Table 3: Predicted Electronic Properties of 2-(4-Bromophenoxy)-3-methylbutanoic acid (Hypothetical DFT Calculation)

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 Debye |

Note: The data in this table is hypothetical and for illustrative purposes only.

In Silico Approaches for Lead Optimization and Druggability Assessment

Once a lead compound like 2-(4-Bromophenoxy)-3-methylbutanoic acid is identified, in silico approaches are invaluable for its optimization and for assessing its "druggability" – the likelihood of it becoming a successful drug. nih.gov

Lead optimization involves making chemical modifications to the lead compound to improve its potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). nih.gov In silico tools can predict how these modifications will affect these properties, guiding the synthesis of new analogues. For instance, computational models can predict properties like aqueous solubility, membrane permeability, and potential for metabolism by cytochrome P450 enzymes. biotechnologia-journal.org

Druggability assessment of the target protein is also crucial. Computational tools can analyze the properties of the binding site, such as its size, shape, and hydrophobicity, to predict whether it is likely to bind a small-molecule drug with high affinity and specificity. nih.gov This helps to ensure that the identified target is a viable one for drug development efforts.

Molecular Mechanisms and Biological Target Interactions

Receptor Binding Studies and Allosteric Modulation by 2-(4-Bromophenoxy)-3-methylbutanoic Acid Analogues

Receptor binding assays are fundamental in determining the affinity and specificity of a compound for a particular receptor. For analogues of 2-(4-Bromophenoxy)-3-methylbutanoic acid, these studies often involve the use of radiolabeled ligands to compete for binding to the target receptor, allowing for the determination of binding affinity (Ki) or the concentration required to inhibit 50% of binding (IC50).

While direct receptor binding data for 2-(4-Bromophenoxy)-3-methylbutanoic acid is not extensively documented in publicly available literature, studies on structurally related phenoxyalkanoic acids have shown interactions with various receptors, including G-protein coupled receptors (GPCRs). Some of these interactions occur at allosteric sites, which are distinct from the primary (orthosteric) binding site of the endogenous ligand. nih.govnih.govfrontiersin.orgresearchgate.net Allosteric modulators can either enhance (positive allosteric modulators, or PAMs) or inhibit (negative allosteric modulators, or NAMs) the effect of the orthosteric ligand. nih.govfrontiersin.org This modulation is often more subtle and can offer greater receptor subtype selectivity compared to orthosteric ligands. nih.gov

The binding of an allosteric modulator can induce conformational changes in the receptor, which in turn affects the binding or efficacy of the endogenous agonist. rsc.orgnews-medical.net For example, studies on aryloxyalkanoic acids have explored their potential to allosterically modulate hemoglobin, influencing its oxygen affinity. mdpi.com

Table 1: Hypothetical Receptor Binding Affinities of 2-(4-Bromophenoxy)-3-methylbutanoic Acid Analogues

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Type of Modulation |

| Analogue A (R=H) | GPCR Subtype 1 | 150 | Negative Allosteric |

| Analogue B (R=Cl) | GPCR Subtype 1 | 75 | Negative Allosteric |

| Analogue C (R=CH3) | GPCR Subtype 2 | 200 | Positive Allosteric |

| Analogue D (R=OCH3) | GPCR Subtype 2 | 120 | Positive Allosteric |

Enzyme Inhibition Kinetics and Mechanistic Analysis of 2-(4-Bromophenoxy)-3-methylbutanoic Acid Derivatives

Derivatives of 2-(4-Bromophenoxy)-3-methylbutanoic acid have been investigated for their potential to inhibit various enzymes. Enzyme inhibition assays are used to determine the potency of an inhibitor, typically expressed as the half-maximal inhibitory concentration (IC50), and to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov

For instance, brominated phenolic compounds have shown inhibitory activity against enzymes like monoamine oxidase (MAO), with some derivatives exhibiting IC50 values in the low micromolar to nanomolar range. nih.gov The mechanism of inhibition can be determined through kinetic studies, such as Lineweaver-Burk plots, which can reveal whether the inhibitor binds to the enzyme's active site or an allosteric site.

Another class of enzymes potentially targeted by aryloxyalkanoic acids are the cyclooxygenases (COX-1 and COX-2). nih.govnih.gov The carboxylic acid moiety of these compounds can interact with key residues in the active site of COX enzymes, such as Arg-120, Tyr-385, and Ser-530, leading to inhibition of prostaglandin (B15479496) synthesis. nih.gov

Table 2: Enzyme Inhibition Data for Structurally Related Bromophenoxy Derivatives

| Compound Derivative | Target Enzyme | IC50 (µM) | Mechanism of Inhibition |

| 2-(2'-bromophenyl)-5-methylbenzofuran | MAO-B | 0.20 | Reversible |

| 6-(2,4-difluorophenoxy)-5-methyl-sulfonylamino-1-indanone | COX-2 | 0.015 | Selective |

| Diclofenac (a related arylacetic acid) | COX-2 | ~0.005 | Competitive |

Note: This table presents data from existing literature on compounds with structural similarities to provide context for potential enzyme inhibitory activities. nih.govnih.gov

Modulation of Specific Biochemical Pathways by the 2-(4-Bromophenoxy)-3-methylbutanoic Acid Scaffold

The aryloxyalkanoic acid scaffold is known to interact with and modulate key biochemical pathways. One of the most well-documented targets for this class of compounds is the peroxisome proliferator-activated receptor (PPAR) family of nuclear receptors. nih.govmdpi.com PPARs are ligand-activated transcription factors that regulate genes involved in lipid metabolism and inflammation. nih.govmdpi.com

Upon binding to PPARs, compounds with an aryloxyalkanoic acid structure can act as agonists, initiating a conformational change in the receptor that leads to the recruitment of coactivator proteins and subsequent transcription of target genes. mdpi.com For example, fibrate drugs, which share this structural motif, are well-known PPARα agonists used to treat dyslipidemia. nih.gov The activation of PPARs can lead to increased fatty acid oxidation and a reduction in plasma triglyceride levels.

Furthermore, some phenoxyacetic acid derivatives are known to function as herbicides by mimicking the plant hormone auxin, thereby disrupting normal plant growth processes. wikipedia.orgmdpi.com This highlights the ability of this chemical scaffold to interfere with fundamental biological pathways.

Structure-Activity Relationship (SAR) Elucidation for Target Selectivity and Potency

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of a lead compound. For the 2-(4-Bromophenoxy)-3-methylbutanoic acid scaffold, SAR studies would systematically modify different parts of the molecule to understand their contribution to biological activity.

Key structural features that can be varied include:

The Aryl Ring Substitution: The position and nature of the substituent on the phenyl ring can significantly impact activity. For example, the bromine atom at the 4-position influences the electronic properties and steric bulk of the molecule. Replacing it with other halogens or alkyl groups can alter receptor or enzyme interactions.

The Alkyl Chain: The length and branching of the butanoic acid chain can affect how the molecule fits into a binding pocket. The methyl group at the 3-position introduces a chiral center, and it is common for one enantiomer to be more active than the other. nih.gov

The Carboxylic Acid Group: This group is often crucial for activity, as it can form key ionic bonds or hydrogen bonds with target proteins. Esterification or amidation of this group can modulate the compound's properties and activity.

Studies on related 2-phenoxybenzamides have shown that the substitution pattern on the phenoxy ring and modifications to the amide linker significantly influence antiplasmodial activity. mdpi.com Similarly, research on (indanyloxy)alkanoic acids demonstrated that the length of the alkanoic acid chain and the stereochemistry are critical for their activity in reducing brain tissue swelling. nih.gov

Table 3: Illustrative Structure-Activity Relationships for Phenoxyalkanoic Acid Derivatives

| Modification | Effect on Potency | Effect on Selectivity |

| Varying aryl substituent from H to Cl | Increase | May increase for certain targets |

| Lengthening the alkyl chain | Variable, optimal length often exists | Can be altered |

| Introducing a methyl group on the alkyl chain | Often increases potency due to chirality | Can enhance selectivity |

| Esterification of the carboxylic acid | Generally decreases activity (prodrug) | - |

Note: This table summarizes general SAR trends observed for the broader class of aryloxyalkanoic acids.

Methodologies for Identification and Validation of Novel Biological Targets of Aryloxyalkanoic Acids

Identifying the specific biological targets of a small molecule is a critical step in understanding its mechanism of action. Several methodologies can be employed for this purpose:

Affinity-Based Approaches: These methods involve immobilizing a derivative of the compound of interest (the "bait") on a solid support and using it to "pull down" its binding partners from a cell lysate. The captured proteins are then identified by techniques like mass spectrometry.

Genetic and Genomic Approaches: Techniques such as RNA interference (RNAi) or CRISPR-Cas9 can be used to systematically knock down or knock out genes in cells. If the cellular phenotype induced by the compound is rescued by the silencing of a particular gene, that gene product is a likely target.

Computational Approaches: In silico methods like molecular docking can be used to predict the binding of a compound to a library of known protein structures. This can generate hypotheses about potential targets that can then be validated experimentally.

Once a potential target is identified, validation is necessary to confirm that the compound's biological effects are indeed mediated through this target. Validation can be achieved through various means, including:

Biochemical Assays: Directly testing the effect of the compound on the activity of the purified target protein.

Cell-Based Assays: Demonstrating that the compound's effect on cells is dependent on the presence and activity of the target protein. This can involve using cells where the target gene is knocked out or overexpressed.

Animal Models: In vivo studies using animal models of disease can provide the ultimate validation of a drug target.

Research Applications and Future Directions

Development of 2-(4-Bromophenoxy)-3-methylbutanoic Acid as a Molecular Probe for Biological Systems

The development of small molecules into molecular probes is a critical step in elucidating their mechanism of action and identifying their biological targets. For 2-(4-Bromophenoxy)-3-methylbutanoic acid, this process would involve chemical modification to incorporate specific functional groups that enable detection or interaction with its binding partners.

Strategies for converting the parent compound into a molecular probe include:

Affinity-Based Probes: The core structure can be appended with an affinity tag, such as biotin. This allows the molecule to be used in pull-down experiments where it and its binding partners are selectively isolated from a complex biological sample, like a cell lysate, using streptavidin-coated beads.

Photo-Affinity Probes: Introducing a photo-reactive group (e.g., an azide (B81097) or diazirine) onto the scaffold would allow for the formation of a covalent bond with the target protein upon exposure to UV light. This permanently links the probe to its target, facilitating easier identification.

Fluorescent Probes: Attaching a fluorophore to the molecule would enable the visualization of its localization within cells using techniques like fluorescence microscopy, providing insights into its distribution and potential sites of action.

The development of such probes is essential for the robust identification of the protein targets of biologically active small molecules. nih.gov These molecular tools are foundational for the chemical proteomics approaches discussed in subsequent sections.

Strategies for Lead Optimization and Scaffold Diversification Based on 2-(4-Bromophenoxy)-3-methylbutanoic Acid

Lead optimization is a crucial phase in drug discovery that aims to enhance the properties of a promising compound to convert it into a clinical candidate. danaher.com For 2-(4-Bromophenoxy)-3-methylbutanoic acid, this process would involve systematic modifications to improve its potency, selectivity, and pharmacokinetic profile. gd3services.comijddd.com

Lead Optimization Strategies:

Structure-Activity Relationship (SAR) Studies: Analogues would be synthesized to probe the importance of each part of the molecule. This includes:

Aromatic Ring Substitution: Replacing the bromine atom with other halogens (Cl, F) or with electron-donating or electron-withdrawing groups to modulate electronic properties and binding interactions.

Alkanoic Acid Side Chain: Varying the length and branching of the 3-methylbutanoic acid moiety can influence binding affinity and metabolic stability.

Ether Linkage: Replacing the ether oxygen with sulfur (thioether) or an amino group could alter the molecule's conformation and hydrogen bonding capacity.

Improving Physicochemical Properties: Modifications would be aimed at optimizing absorption, distribution, metabolism, and excretion (ADMET) properties. danaher.com This could involve introducing polar groups to improve solubility or modifying sites susceptible to metabolic degradation. nih.gov

Scaffold Diversification:

This strategy involves making more significant changes to the core structure to explore new chemical space and potentially discover novel biological activities. For the aryloxyalkanoic acid scaffold, this could involve replacing the entire phenoxy group with other aromatic or heteroaromatic systems, or altering the carboxylic acid functionality to other acidic bioisosteres like tetrazoles. This can lead to the generation of diverse libraries of related compounds for screening. researchgate.net

Methodologies for Studying Chemical Stability under Physiological Conditions in Research Contexts

Assessing the stability of a research compound under physiological conditions is vital for interpreting biological data and predicting its in vivo behavior. Instability can lead to misleading results in in vitro assays and poor efficacy in vivo. evotec.com Various in vitro methods are employed to evaluate both metabolic and chemical stability. nih.gov

Metabolic stability is typically assessed by incubating the compound with liver fractions, which contain the primary drug-metabolizing enzymes. researchgate.net Chemical stability is evaluated in aqueous buffer systems that mimic physiological pH.

Table 1: Methodologies for In Vitro Stability Assessment

| Assay Type | Test System | Purpose | Typical Endpoints Measured |

| Metabolic Stability | Liver Microsomes | To assess susceptibility to Phase I (e.g., CYP450) metabolism. nih.govresearchgate.net | In vitro half-life (t½), Intrinsic Clearance (CLint). nih.gov |

| Metabolic Stability | Hepatocytes (Suspension or Plated) | To evaluate both Phase I and Phase II metabolism in intact cells. researchgate.net | In vitro half-life (t½), Intrinsic Clearance (CLint). |

| Plasma Stability | Blood Plasma (from various species) | To determine susceptibility to hydrolysis by plasma enzymes (e.g., esterases, amidases). evotec.com | Percent of parent compound remaining over time, Half-life (t½). evotec.com |

| Chemical Stability | Simulated Gastric Fluid (SGF) | To assess stability in the acidic environment of the stomach. | Percent of parent compound remaining. |

| Chemical Stability | Simulated Intestinal Fluid (SIF) | To assess stability in the neutral/alkaline environment of the intestine. | Percent of parent compound remaining. |

| Chemical Stability | Phosphate-Buffered Saline (PBS) | To determine hydrolytic stability at physiological pH (7.4) in a simple aqueous environment. | Percent of parent compound remaining. |

In these assays, the concentration of the parent compound, such as 2-(4-Bromophenoxy)-3-methylbutanoic acid, is monitored over time using analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Application in Proteomics Research for Identifying Interacting Biomolecules

A primary goal in chemical biology is the identification of the protein targets through which a small molecule exerts its biological effects. nih.gov Chemical proteomics has emerged as a powerful set of techniques to achieve this on a proteome-wide scale. researchgate.net If 2-(4-Bromophenoxy)-3-methylbutanoic acid were developed into an appropriate chemical probe, it could be utilized in several key proteomics workflows.

Table 2: Proteomics Methods for Target Identification

| Method | Principle | Requirement for the Small Molecule | Advantages |

| Affinity Chromatography | The small molecule is immobilized on a solid support (e.g., beads) to "pull down" interacting proteins from a cell lysate. nih.gov | Must be modified with a linker for immobilization without disrupting binding activity. | Directly enriches for binding partners; can identify entire protein complexes. |

| Quantitative Affinity Chromatography with SILAC | Combines affinity chromatography with Stable Isotope Labeling by Amino acids in Cell culture (SILAC). Specific binders are distinguished from non-specific background proteins by their abundance ratios in mass spectrometry. pnas.org | Immobilized probe. | Greatly improves signal-to-noise, allowing for robust identification of specific interactors. pnas.org |

| Activity-Based Protein Profiling (ABPP) | Uses reactive probes that covalently bind to the active sites of specific enzyme families. acs.org | Requires modification into a reactive probe that targets a specific enzyme class. | Provides information on the functional state of enzymes; can identify targets in their native cellular environment. acs.org |

| Drug Affinity Responsive Target Stability (DARTS) | Based on the principle that a small molecule binding to its target protein can stabilize the protein's structure, making it resistant to protease digestion. nih.gov | No chemical modification is required. | Applicable to unmodified compounds; identifies direct binding interactions. acs.org |

These methods, particularly quantitative approaches like SILAC-based affinity proteomics, provide an unbiased and comprehensive way to identify the specific proteins that bind to a small molecule, offering critical clues to its mechanism of action. pnas.org

Integration of Omics Data in Mechanistic Research of 2-(4-Bromophenoxy)-3-methylbutanoic Acid and its Analogues

Understanding the full biological impact of a compound like 2-(4-Bromophenoxy)-3-methylbutanoic acid requires a systems-level approach. Integrating data from multiple "omics" technologies can provide a holistic view of the cellular response to the compound, moving beyond the identification of a single target. nih.gov This approach is central to systems pharmacology. researchgate.net

Transcriptomics (RNA-seq): Treating cells with the compound and analyzing changes in the transcriptome can reveal which genes are up- or down-regulated. This points to the cellular pathways that are modulated by the compound's activity.

Proteomics: In addition to identifying direct binding partners, quantitative proteomics can measure changes in the expression levels of thousands of proteins following compound treatment, revealing the downstream consequences of target engagement.

Metabolomics: This technique analyzes changes in the levels of small-molecule metabolites (e.g., lipids, amino acids, nucleotides) in response to the compound. This can provide a functional readout of how the compound alters cellular metabolism and physiology.

By integrating these datasets, researchers can build comprehensive network models of the compound's mechanism of action. nih.gov For instance, identifying a protein target through proteomics can be correlated with changes in the expression of genes regulated by that protein (transcriptomics) and subsequent alterations in metabolic pathways (metabolomics). This multi-omics approach is powerful for discovering biomarkers and understanding the complex interactions between drugs, targets, and diseases. researchgate.netmdpi.com

Emerging Research Avenues for Aryloxyalkanoic Acid Compounds in Chemical Biology

The aryloxyalkanoic acid scaffold is present in a wide range of biologically active molecules, from herbicides to therapeutics. nih.govencyclopedia.pub This structural versatility suggests several emerging research avenues in chemical biology.

Multi-Target Ligand Development: Many complex diseases, such as neurodegenerative disorders and metabolic syndrome, involve multiple biological pathways. There is growing interest in developing single compounds that can modulate several targets simultaneously. nih.gov The aryloxyalkanoic acid scaffold, with its capacity for modification, is a promising starting point for designing such multi-target agents. nih.gov

New Therapeutic Applications: Research has shown that certain aryloxyalkanoic acids possess activities beyond their originally intended purpose, such as inhibiting astrocyte swelling in brain injuries or acting as hypolipidemic agents. nih.govnih.gov Future research could screen libraries of these compounds against new biological targets and disease models to uncover novel therapeutic potential.

Chemical Tool Development: Beyond therapeutic applications, aryloxyalkanoic acid derivatives can be developed as selective chemical tools to probe the function of specific proteins or pathways. Chemoenzymatic synthesis methods are enabling the creation of specific enantiomers, which can be crucial for dissecting stereo-specific biological interactions. researchgate.net

The continued exploration of this chemical class, supported by advances in synthesis, screening, and systems biology, is likely to yield new discoveries and applications in chemical and biomedical research. appleacademicpress.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-bromophenoxy)-3-methylbutanoic acid, and what key intermediates are involved?

- Methodological Answer : Synthesis typically involves coupling 4-bromophenol with a suitably substituted butanoic acid derivative. For example, nucleophilic substitution reactions using bromophenol derivatives (e.g., 4-bromophenol) and α-methyl-substituted alkyl halides or esters under basic conditions (e.g., K₂CO₃ in DMF) are common . Intermediates like 3-methylbutanoic acid esters or brominated phenoxy precursors (e.g., 4-bromophenoxyacetic acid analogs) are critical . Purification often employs recrystallization or column chromatography, guided by melting points (e.g., 67–69°C for bromophenoxy intermediates) .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.4 ppm for bromophenoxy) and methyl groups (δ 1.2–1.5 ppm for -CH(CH₃)₂) .

- IR Spectroscopy : Confirm carboxylic acid (-COOH, ~2500–3300 cm⁻¹) and ether linkages (C-O-C, ~1200 cm⁻¹) .

- X-ray Crystallography : Resolve stereochemistry and confirm molecular packing, especially for polymorphic forms .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Moderately polar solvents (e.g., DMSO, ethanol) are preferred; insolubility in water necessitates stock solutions in DMSO for biological assays .

- Stability : Store at 0–6°C in inert atmospheres to prevent hydrolysis of the ester/carboxylic acid moiety. Degradation can be monitored via HPLC with UV detection (λ ~254 nm) .

Advanced Research Questions

Q. How can contradictions in reported melting points for related bromophenoxy compounds inform quality control protocols?

- Methodological Answer : Discrepancies in melting points (e.g., 156–161°C vs. 96.5–98°C for p-bromophenoxyacetic acid derivatives ) highlight batch-specific impurities. Implement orthogonal characterization (TLC, GC-MS) and rigorous recrystallization to ensure purity >97% . Use differential scanning calorimetry (DSC) to detect polymorphic transitions .

Q. What mechanistic insights govern the reactivity of the bromophenoxy group in cross-coupling reactions?

- Methodological Answer : The bromine atom in the para position facilitates Suzuki-Miyaura coupling with boronic acids (e.g., phenylboronic acid) under Pd catalysis. Optimize conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to retain the carboxylic acid functionality . Monitor reaction progress via LC-MS for intermediates (e.g., m/z 277.11 for 4-(4-bromophenoxy)benzaldehyde derivatives) .

Q. What strategies are recommended for assessing the biological activity of this compound in vitro?

- Methodological Answer :

- Enzyme Inhibition Assays : Screen against targets like cyclooxygenase (COX) or lipoxygenase (LOX) using fluorogenic substrates .

- Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY derivatives) and confocal microscopy to evaluate membrane permeability .

- Toxicity Profiling : Employ MTT assays in HEK293 or HepG2 cells, noting IC₅₀ values relative to structural analogs (e.g., 2-(4-methoxyphenyl)-3-methylbutanoic acid ).

Q. How can analytical methods resolve co-eluting impurities in HPLC analysis of this compound?

- Methodological Answer : Use gradient elution (e.g., 10–90% acetonitrile in 0.1% TFA over 20 min) with a C18 column. For unresolved peaks, employ tandem mass spectrometry (LC-MS/MS) to differentiate by molecular weight (e.g., m/z 231.04 for bromophenoxyacetic acid vs. 215.05 for bromophenylacetic acid ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.